1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate
Description
Properties
IUPAC Name |
(2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQFDNPPWQXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950229 | |
| Record name | 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27556-19-0 | |
| Record name | 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-O-Acetyltutin can be synthesized through several chemical routes. One common method involves the acetylation of tutin, a related sesquiterpenoid, using acetic anhydride in the presence of a catalyst . The reaction typically requires controlled temperature conditions to ensure the selective acetylation at the 2-O position.
Industrial Production Methods
Industrial production of 2-O-Acetyltutin often involves the extraction of tutin from natural sources followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate tutin, which is then acetylated to produce 2-O-Acetyltutin.
Chemical Reactions Analysis
Types of Reactions
2-O-Acetyltutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of 2-O-Acetyltutin .
Scientific Research Applications
2-O-Acetyltutin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-O-Acetyltutin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tutin: The parent compound from which 2-O-Acetyltutin is derived.
2-O-Acetyl Hydroxycoriaria Toxin: Another acetylated derivative with similar properties.
Uniqueness
2-O-Acetyltutin is unique due to its specific acetylation at the 2-O position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to its parent compound, tutin .
Biological Activity
1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate, also known as 2-O-acetyltutin, is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure
The compound's structure is characterized by a unique spirocyclic framework that includes multiple functional groups. Its molecular formula is C20H30O5, and it has a molecular weight of approximately 350.45 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to the control group. This suggests potential therapeutic applications in inflammatory diseases.
Cytotoxicity
In cancer research, the compound demonstrated cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of spiro compounds. The results indicated that modifications in the structure significantly influenced their activity against pathogenic bacteria.
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research explored the anti-inflammatory mechanisms of similar compounds. It was found that these compounds inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Cytotoxicity in Cancer Cells : A study in Cancer Letters reported that spirocyclic compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
